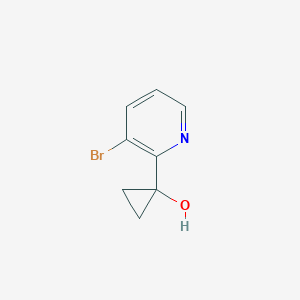
1-(3-Bromopyridin-2-yl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopyridin-2-yl)cyclopropan-1-ol is an organic compound with the molecular formula C8H8BrNO It features a brominated pyridine ring attached to a cyclopropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopyridin-2-yl)cyclopropan-1-ol typically involves the bromination of pyridine derivatives followed by cyclopropanation. One common method includes the reaction of 3-bromopyridine with cyclopropanone under controlled conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination and cyclopropanation reactions, optimized for yield and purity. Industrial processes may also incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopyridin-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanone derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Scientific Research Applications
1-(3-Bromopyridin-2-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(3-Bromopyridin-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropanol group play crucial roles in binding to these targets, modulating their activity and influencing biological pathways. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the precise molecular interactions and pathways involved .
Comparison with Similar Compounds
- 1-(2-Bromopyridin-3-yl)cyclohexan-1-ol
- 1-(6-Bromopyridin-2-yl)cyclopropan-1-ol
- 1-(5-Bromopyridin-2-yl)cyclopropan-1-amine dihydrochloride
Comparison: 1-(3-Bromopyridin-2-yl)cyclopropan-1-ol is unique due to its specific bromination pattern and the presence of a cyclopropanol group. Compared to similar compounds, it exhibits distinct reactivity and binding properties, making it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C8H8BrNO |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
1-(3-bromopyridin-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H8BrNO/c9-6-2-1-5-10-7(6)8(11)3-4-8/h1-2,5,11H,3-4H2 |
InChI Key |
CMOLTBFVXUDBNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CC=N2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















